![molecular formula C24H24N2O5 B1208235 Tolmetin glycinamide CAS No. 87344-05-6](/img/structure/B1208235.png)
Tolmetin glycinamide
概述
描述
Tolmetin glycinamide is a derivative of tolmetin, a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat conditions such as rheumatoid arthritis, osteoarthritis, and juvenile arthritis . This compound is formed by the conjugation of tolmetin with glycine, resulting in a compound with potentially different pharmacokinetic and pharmacodynamic properties.
作用机制
Target of Action
Tolmetin glycinamide primarily targets prostaglandin synthetase , also known as cyclooxygenase (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins, which are lipid compounds that mediate various physiological functions, including inflammation, pain, and fever .
Mode of Action
This compound interacts with its target by inhibiting the activity of prostaglandin synthetase . This inhibition results in a decrease in the synthesis of prostaglandins, thereby reducing the physiological responses they mediate .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting prostaglandin synthetase, this compound disrupts this pathway, leading to a reduction in the production of prostaglandins . The downstream effects include a decrease in inflammation, pain, and fever .
Pharmacokinetics
The pharmacokinetics of tolmetin involve rapid and complete absorption in both healthy and adjuvant arthritic female Lewis rats . .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a reduction in the signs and symptoms of inflammation . This includes a decrease in pain, swelling, tenderness, and stiffness in conditions such as osteoarthritis and rheumatoid arthritis, including juvenile rheumatoid arthritis .
生化分析
Biochemical Properties
Tolmetin glycinamide plays a significant role in biochemical reactions, particularly in the inhibition of prostaglandin synthesis. It interacts with enzymes such as cyclooxygenase (COX), specifically inhibiting COX-1 and COX-2, which are crucial for the conversion of arachidonic acid to prostaglandins. These interactions result in reduced inflammation and pain. Additionally, this compound may interact with other biomolecules, including various proteins involved in inflammatory pathways, thereby modulating their activity and contributing to its anti-inflammatory effects .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involved in inflammation and pain. For instance, by inhibiting COX enzymes, this compound reduces the production of pro-inflammatory prostaglandins, thereby decreasing inflammation and pain. This compound also affects gene expression related to inflammatory responses, potentially altering the expression of genes involved in cytokine production and other inflammatory mediators .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with COX enzymes, leading to their inhibition. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Additionally, this compound may influence other molecular pathways by interacting with various biomolecules, such as proteins and enzymes involved in inflammatory responses. These interactions can result in enzyme inhibition or activation, ultimately modulating the inflammatory process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its efficacy in reducing inflammation and pain. Prolonged exposure or degradation of the compound may lead to diminished effects or potential adverse reactions. Long-term studies in vitro and in vivo are essential to fully understand the temporal effects of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation and pain without significant adverse effects. At higher doses, this compound may exhibit toxic effects, including gastrointestinal disturbances and potential renal toxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or adverse effects become more pronounced at higher dosages. These findings highlight the importance of determining optimal dosages for therapeutic use .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to its biotransformation and elimination. The compound undergoes hepatic metabolism, where it is converted into active and inactive metabolites. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, influencing its pharmacokinetics and overall efficacy. Additionally, the compound’s effects on metabolic flux and metabolite levels may impact its therapeutic outcomes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues. These interactions influence the compound’s localization and bioavailability, ultimately affecting its therapeutic efficacy. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its clinical use .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tolmetin glycinamide typically involves the reaction of tolmetin with glycine under specific conditions. One common method involves the use of acetonitrile as a solvent and coumarin as an internal standard . The reaction is carried out under controlled temperature and pH conditions to ensure the efficient formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to monitor the reaction and ensure the purity of the final product . The reaction conditions are optimized to maximize yield and minimize impurities.
化学反应分析
Types of Reactions
Tolmetin glycinamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its activity.
Substitution: Substitution reactions can occur at specific sites on the this compound molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various tolmetin derivatives with modified pharmacological properties. These derivatives can be further studied for their potential therapeutic applications.
科学研究应用
Scientific Research Applications
Tolmetin glycinamide has multiple applications in scientific research:
1. Chemistry
- Model Compound : It serves as a model compound for studying the reactivity of NSAID derivatives and their interactions with various biomolecules.
2. Biology
- Cellular Processes : Investigated for its effects on cellular signaling pathways involved in inflammation and pain.
- Therapeutic Potential : Explored as a potential therapeutic agent in various biological systems, particularly in inflammatory conditions.
3. Medicine
- Anti-inflammatory Properties : Studied for its efficacy in treating conditions such as rheumatoid arthritis and osteoarthritis.
- Gastrointestinal Safety : Demonstrated a lower propensity for gastrointestinal irritation compared to traditional NSAIDs like aspirin or indomethacin.
4. Industry
- Pharmaceutical Development : Utilized in the formulation of new drug delivery systems to enhance therapeutic efficacy while minimizing side effects.
Pharmacokinetics
This compound exhibits rapid absorption, reaching peak plasma levels within 30 to 60 minutes post-administration. It is completely absorbed in animal models and undergoes hydrolysis to release tolmetin. The following table summarizes key pharmacokinetic properties:
Property | This compound | Tolmetin Sodium |
---|---|---|
Absorption | Rapid and complete | Rapid and complete |
Peak Plasma Levels | 30-60 minutes | 30-60 minutes |
Gastrointestinal Irritation | Lower propensity | Higher propensity |
Duration of Action | Sustained plasma concentrations | Shorter duration |
Comparative Efficacy
Research indicates that this compound is more effective than tolmetin sodium in reducing inflammation in animal models. The following table summarizes findings from comparative studies:
Study Focus | This compound | Tolmetin Sodium |
---|---|---|
Paw Swelling Reduction | Superior efficacy | Less effective |
Bone Degeneration Prevention | More effective | Less effective |
Gastrointestinal Safety | Lower irritation | Higher irritation |
Case Studies
Several case studies highlight the efficacy of this compound:
-
Adjuvant Arthritis Model :
- In studies involving female Lewis rats with adjuvant-induced arthritis, this compound demonstrated superior efficacy in reducing paw swelling and preventing degenerative bone changes compared to tolmetin sodium. This was attributed to sustained plasma concentrations and effective COX inhibition.
-
Gastrointestinal Safety Profile :
- Clinical observations suggest that this compound has a lower propensity for gastrointestinal irritation than traditional NSAIDs like aspirin or indomethacin. This characteristic makes it a preferable option for patients requiring long-term anti-inflammatory therapy.
-
Drug Interaction Studies :
- A study investigated the metabolic oxidative biotransformation of this compound when co-administered with other drugs or food components interacting with CYP3A4. Results indicated significant alterations in pharmacokinetics, affecting the concentration and elimination half-life of tolmetin.
相似化合物的比较
Similar Compounds
Tolmetin: The parent compound of tolmetin glycinamide, used as an NSAID.
Indomethacin: Another NSAID with similar anti-inflammatory properties.
Ibuprofen: A widely used NSAID with a similar mechanism of action.
Uniqueness
This compound is unique due to its conjugation with glycine, which may alter its pharmacokinetic and pharmacodynamic properties compared to tolmetin. This modification can potentially enhance its therapeutic effects and reduce side effects.
生物活性
Tolmetin glycinamide (TGA) is a derivative of tolmetin, a nonsteroidal anti-inflammatory drug (NSAID) used primarily for treating inflammatory conditions such as rheumatoid arthritis and osteoarthritis. This article explores the biological activity of TGA, including its mechanisms of action, pharmacokinetics, and comparative efficacy in various therapeutic contexts.
Overview of this compound
This compound is recognized for its enhanced pharmacokinetic properties compared to its parent compound, tolmetin sodium. As a prodrug, TGA undergoes hydrolysis in the body to release tolmetin, which retains potent anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation and pain.
Target Enzymes:
- Cyclooxygenase (COX-1 and COX-2): TGA primarily inhibits these enzymes, leading to decreased production of prostaglandins from arachidonic acid. This mechanism is critical for alleviating inflammation and pain associated with various arthritic conditions.
Biochemical Pathways:
- Prostaglandin Synthesis Pathway: By blocking COX activity, TGA effectively modulates inflammatory responses in the body. This action is crucial for its therapeutic efficacy in managing chronic inflammatory diseases .
Pharmacokinetics
TGA exhibits rapid absorption with peak plasma levels reached within 30 to 60 minutes after administration. The compound is completely absorbed in animal models, undergoing hydrolysis to form tolmetin. Studies indicate that TGA maintains lower peak plasma concentrations than equivalent doses of tolmetin sodium but achieves sustained concentrations over time, enhancing its potency while reducing gastrointestinal irritation .
Comparative Efficacy
Research has demonstrated that TGA is more effective than tolmetin sodium in reducing inflammation in animal models of arthritis. The following table summarizes key findings from studies comparing the efficacy of TGA and tolmetin sodium:
Case Studies
- Adjuvant Arthritis Model: In studies involving female Lewis rats with adjuvant-induced arthritis, TGA demonstrated superior efficacy in reducing paw swelling and preventing degenerative bone changes compared to tolmetin sodium. This was attributed to sustained plasma concentrations and effective COX inhibition .
- Gastrointestinal Safety Profile: Clinical observations suggest that TGA has a lower propensity for gastrointestinal irritation than traditional NSAIDs like aspirin or indomethacin. This characteristic makes it a preferable option for patients requiring long-term anti-inflammatory therapy .
属性
IUPAC Name |
(2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-16-8-10-17(11-9-16)24(29)19-13-12-18(26(19)2)14-22(27)25-15-23(28)31-21-7-5-4-6-20(21)30-3/h4-13H,14-15H2,1-3H3,(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJNMKKMGIAGDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)NCC(=O)OC3=CC=CC=C3OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236291 | |
Record name | Amtolmetin guacil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87344-06-7 | |
Record name | Amtolmetin guacil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87344-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amtolmetin guacil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087344067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amtolmetin guacil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMTOLMETIN GUACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/323A00CRO9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can we quantify Tolmetin glycinamide in biological samples?
A1: A reliable method for quantifying this compound in human plasma involves High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) []. This method utilizes acetonitrile extraction and a C8 column for chromatographic separation, achieving a detection limit of 0.5 µg/ml for this compound. This method has been validated for accuracy, precision, and linearity, making it suitable for pharmacokinetic studies, including bioequivalence trials [].
Q2: What is the relationship between Amtolmetin guacil and this compound?
A2: this compound is an active metabolite of Amtolmetin guacil [, ]. Amtolmetin guacil is a prodrug that is metabolized in the body to release Tolmetin, another active metabolite, and this compound. Improved synthesis methods for Amtolmetin guacil have been developed utilizing Tolmetin sodium as a starting material and involve a reaction step to produce this compound as an intermediate compound [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。